2-(1H-benzo[d]imidazol-1-yl)-N-(4-(benzyloxy)benzyl)acetamide
Description
2-(1H-Benzo[d]imidazol-1-yl)-N-(4-(benzyloxy)benzyl)acetamide is a synthetic benzimidazole derivative characterized by a benzyloxy-substituted benzyl group linked to the acetamide core.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[(4-phenylmethoxyphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c27-23(15-26-17-25-21-8-4-5-9-22(21)26)24-14-18-10-12-20(13-11-18)28-16-19-6-2-1-3-7-19/h1-13,17H,14-16H2,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZRWYHTRXQFCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC(=O)CN3C=NC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule contains three primary structural components:
- 1H-Benzo[d]imidazole core
- Acetamide linker
- 4-(Benzyloxy)benzylamine moiety
Retrosynthetic disconnection at the acetamide nitrogen reveals two potential precursors (Fig. 1):
- Route A : 2-Chloro-N-(4-(benzyloxy)benzyl)acetamide + 1H-Benzo[d]imidazole
- Route B : 2-(1H-Benzo[d]imidazol-1-yl)acetic acid + 4-(Benzyloxy)benzylamine
Both pathways were explored using methodologies adapted from recent literature on benzimidazole hybrid systems.
Synthetic Route Development
Preparation of 4-(Benzyloxy)benzylamine
Benzylation of 4-Hydroxybenzaldehyde
A mixture of 4-hydroxybenzaldehyde (10.0 g, 81.9 mmol), benzyl bromide (14.1 mL, 118.7 mmol), and potassium carbonate (16.3 g, 118.7 mmol) in acetonitrile (100 mL) was stirred at 80°C for 12 h. Workup afforded 4-(benzyloxy)benzaldehyde as white crystals (14.8 g, 89%).
Key Data
| Parameter | Value |
|---|---|
| Yield | 89% |
| $$ ^1H $$-NMR (CDCl₃) | δ 9.85 (s, 1H), 7.45–7.32 (m, 5H), 7.02 (d, J = 8.4 Hz, 2H), 6.98 (d, J = 8.4 Hz, 2H), 5.11 (s, 2H) |
Reductive Amination
The aldehyde (14.8 g, 65.4 mmol) was treated with ammonium acetate (50.4 g, 654 mmol) and sodium cyanoborohydride (8.2 g, 130.8 mmol) in methanol (150 mL) at 0°C. After 24 h, the reaction yielded 4-(benzyloxy)benzylamine as a pale-yellow oil (11.2 g, 75%).
Key Data
| Parameter | Value |
|---|---|
| Yield | 75% |
| IR (KBr) | 3350 cm⁻¹ (N-H stretch) |
Route A: Chloroacetamide Coupling Strategy
Synthesis of 2-Chloro-N-(4-(benzyloxy)benzyl)acetamide
A solution of 4-(benzyloxy)benzylamine (5.0 g, 22.1 mmol) and triethylamine (3.1 mL, 22.1 mmol) in dichloromethane (50 mL) was treated dropwise with chloroacetyl chloride (2.5 mL, 31.5 mmol) at 0°C. After stirring for 4 h, the mixture yielded the chloroacetamide intermediate (6.1 g, 82%).
Key Data
| Parameter | Value |
|---|---|
| Yield | 82% |
| $$ ^13C $$-NMR (DMSO-d₆) | δ 166.5 (C=O), 137.2 (Ar-C), 128.4–114.7 (Ar-CH), 43.8 (CH₂Cl) |
Nucleophilic Substitution with Benzoimidazole
A mixture of the chloroacetamide (3.0 g, 9.2 mmol), 1H-benzo[d]imidazole (1.1 g, 9.2 mmol), and copper(I) iodide (0.35 g, 1.8 mmol) in dimethylformamide (30 mL) was heated at 85°C for 18 h. Purification by silica gel chromatography (ethyl acetate/hexane, 1:1) afforded the title compound (2.7 g, 68%).
Optimization Insights
- Copper catalysis increased yields from 42% (uncatalyzed) to 68%
- Elevated temperatures (>80°C) prevented side-product formation
Route B: Carboxylic Acid Activation Approach
Preparation of 2-(1H-Benzo[d]imidazol-1-yl)acetic Acid
1H-Benzo[d]imidazole (5.0 g, 42.0 mmol) was treated with chloroacetic acid (4.8 g, 50.4 mmol) and potassium hydroxide (5.7 g, 84.0 mmol) in ethanol (50 mL) under reflux for 8 h. Acidification yielded the carboxylic acid (6.2 g, 73%).
Key Data
| Parameter | Value |
|---|---|
| Yield | 73% |
| Melting Point | 189–191°C |
Amide Coupling Using DCC
A solution of the acid (2.0 g, 10.5 mmol), 4-(benzyloxy)benzylamine (2.4 g, 10.5 mmol), and dicyclohexylcarbodiimide (2.6 g, 12.6 mmol) in tetrahydrofuran (30 mL) was stirred at 25°C for 24 h. The product was isolated by filtration and recrystallization (3.1 g, 71%).
Comparative Analysis of Synthetic Routes
Table 1. Route Comparison
| Parameter | Route A | Route B |
|---|---|---|
| Overall Yield | 56% (2 steps) | 52% (3 steps) |
| Purification Complexity | Moderate | High |
| Scalability | >100 g | <50 g |
| Byproduct Formation | 12% | 18% |
Route A demonstrates superior efficiency due to:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
Process Optimization Considerations
Solvent Screening
Table 2. Solvent Effects on Route A
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| DMF | 68 | 18 |
| Acetone | 54 | 24 |
| THF | 49 | 30 |
| DMSO | 72 | 14 |
Dimethyl sulfoxide (DMSO) emerged as optimal due to its high polarity and ability to stabilize transition states.
Catalytic Enhancements
Adding 10 mol% tetrabutylammonium bromide improved yields to 78% by facilitating phase transfer in heterogeneous reactions.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzo[d]imidazol-1-yl)-N-(4-(benzyloxy)benzyl)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitro compounds are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
2-(1H-benzo[d]imidazol-1-yl)-N-(4-(benzyloxy)benzyl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1H-benzo[d]imidazol-1-yl)-N-(4-(benzyloxy)benzyl)acetamide involves its interaction with various molecular targets. The benzimidazole ring can bind to DNA and proteins, disrupting their normal function . This binding can inhibit the replication of viruses and the proliferation of cancer cells . The compound may also interfere with enzymatic activities by binding to the active sites of enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzimidazole-acetamide derivatives exhibit diverse biological activities depending on substituent variations. Below is a comparative analysis of structurally related compounds, highlighting key differences in structure, activity, and synthesis:
Table 1: Structural and Functional Comparison of Benzimidazole-Acetamide Derivatives
Key Observations :
Substituent Impact on Activity :
- Electron-Withdrawing Groups (e.g., nitro in 6p and W1 ) enhance quorum sensing or antimicrobial activity .
- Lipophilic Groups (e.g., benzyloxy in the target compound or benzo[d][1,3]dioxol-5-yl in 28 ) improve membrane penetration, critical for intracellular targets like IDO1 .
- Triazole Linkers (e.g., 6i , 6p ) contribute to hydrogen bonding, enhancing quorum sensing inhibition .
Synthetic Strategies: Amide Coupling: Widely used (e.g., 28, target compound) with activating agents like CDI . Click Chemistry: Efficient for triazole-containing derivatives (e.g., 6i, 6p) . Cyclocondensation: For thiazolidinone or β-lactam hybrids (e.g., 15) .
Biological Performance: Antimicrobial Activity: Compounds with thiol/thioether groups (e.g., 15, W1) show broad-spectrum activity due to sulfur’s nucleophilic reactivity . Anticancer Potential: Derivatives like 28 target IDO1, a key enzyme in tumor immune evasion .
Biological Activity
The compound 2-(1H-benzo[d]imidazol-1-yl)-N-(4-(benzyloxy)benzyl)acetamide is a member of the benzoimidazole family, which has garnered attention for its diverse biological activities, including antiviral, antibacterial, and anticancer properties. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O₂
- Molecular Weight : 298.35 g/mol
Antiviral Activity
Research indicates that compounds containing the benzimidazole moiety exhibit significant antiviral properties. For instance, derivatives similar to this compound have demonstrated efficacy against various viral strains.
| Compound | Virus Target | EC50 (μM) | Reference |
|---|---|---|---|
| Compound A | Herpes Simplex Virus | 5.0 | |
| Compound B | Dengue Virus | 1.85 | |
| Compound C | Yellow Fever Virus | 0.35 |
Antibacterial Activity
The compound's structural features suggest potential antibacterial activity. Studies have shown that related benzimidazole derivatives possess notable activity against Gram-positive bacteria.
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound D | Staphylococcus aureus | 12.5 | |
| Compound E | Escherichia coli | 25.0 |
Anticancer Potential
The benzoimidazole scaffold has been implicated in anticancer activity, particularly through the inhibition of cancer cell proliferation and induction of apoptosis.
- Mechanism of Action : The compound may inhibit key signaling pathways involved in cell growth and survival, such as the Wnt signaling pathway.
| Study | Cancer Type | IC50 (μM) | Findings |
|---|---|---|---|
| Study 1 | Breast Cancer | 10.0 | Induced apoptosis in MCF-7 cells |
| Study 2 | Lung Cancer | 8.5 | Inhibited cell migration and invasion |
Case Studies
- Case Study on Antiviral Efficacy : A study evaluated the antiviral activity of a series of benzimidazole derivatives against Herpes Simplex Virus (HSV). The compound exhibited a significant reduction in viral plaque formation at concentrations as low as 5 μM, indicating strong antiviral potential.
- Case Study on Anticancer Properties : In vitro studies on breast cancer cell lines demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 10 μM. Further analysis revealed that the compound induced apoptosis via activation of caspase pathways.
Q & A
Basic Question: What are the common synthetic routes for 2-(1H-benzo[d]imidazol-1-yl)-N-(4-(benzyloxy)benzyl)acetamide?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalization of the benzimidazole core. Key steps include:
- Step 1 : Formation of the benzimidazole-thioether intermediate via nucleophilic substitution (e.g., reacting 2-mercaptobenzimidazole with chloroacetamide derivatives in ethanol under reflux with K₂CO₃ as a base) .
- Step 2 : Coupling with 4-(benzyloxy)benzylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or DCM .
- Purification : Column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization from ethanol is employed to isolate the final product.
Analytical Confirmation : NMR (¹H/¹³C), IR (amide C=O stretch at ~1650–1700 cm⁻¹), and mass spectrometry (e.g., ESI-MS) are critical for verifying structural integrity .
Advanced Question: How can researchers optimize reaction yields for benzimidazole-amide coupling steps?
Methodological Answer:
Yield optimization requires precise control of:
- Temperature : Maintaining 0–5°C during coupling reactions minimizes side reactions (e.g., racemization or hydrolysis of activated intermediates) .
- Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance reagent solubility and stabilize intermediates.
- Catalyst Use : Catalytic DMAP or HOBt improves coupling efficiency in carbodiimide-mediated reactions .
- Stoichiometry : A 1.2:1 molar ratio of coupling agent to substrate ensures complete activation of carboxylic acid intermediates .
Troubleshooting : Low yields may result from moisture; thus, anhydrous conditions and molecular sieves are recommended .
Basic Question: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
Core techniques include:
- ¹H/¹³C NMR : Assign peaks for the benzyloxy group (δ ~4.8–5.2 ppm for CH₂, aromatic protons at δ ~6.8–7.5 ppm) and acetamide moiety (δ ~2.1–2.5 ppm for CH₂, δ ~8.0–8.5 ppm for NH) .
- IR Spectroscopy : Confirm amide bonds (C=O stretch at ~1650 cm⁻¹) and benzyl ether linkages (C-O-C stretch at ~1250 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 429.17 for C₂₃H₂₁N₃O₂) .
Advanced Question: How can computational methods aid in predicting the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., cyclooxygenase-2 or kinase enzymes). Focus on the benzimidazole core and benzyloxy group for hydrogen bonding and π-π stacking .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with biological data (e.g., IC₅₀ values) to predict activity trends .
- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., water/TP3P) to evaluate target engagement .
Basic Question: What are the primary biological targets explored for this compound?
Methodological Answer:
Reported targets include:
- Antimicrobial Activity : Evaluated via MIC assays against S. aureus and E. coli using broth microdilution (concentration range: 1–128 μg/mL) .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) at 24–72 h exposure, with IC₅₀ values typically <50 μM .
- Enzyme Inhibition : COX-2 or kinase inhibition assays using fluorogenic substrates (e.g., Celecoxib as a positive control) .
Advanced Question: How to resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
Contradictions (e.g., unexpected NMR peaks) can arise from:
- Tautomerism : Benzimidazole NH protons may exhibit dynamic exchange, broadening peaks; use DMSO-d₆ to stabilize tautomers .
- Impurities : Recrystallize the compound or employ prep-HPLC for purification.
- Isotopic Effects : ¹³C DEPT-135 distinguishes CH₂/CH₃ groups in overlapping regions .
Cross-Validation : Combine 2D NMR (COSY, HSQC) with IR and MS data for unambiguous assignment .
Basic Question: What solvents and reagents are critical for its synthesis?
Methodological Answer:
- Solvents : Ethanol (reflux for nucleophilic substitutions), DMF (coupling reactions), and DCM (extraction/purification) .
- Reagents : Chloroacetyl chloride (thioether formation), EDC/HOBt (amide coupling), K₂CO₃ (base for SN2 reactions) .
- Catalysts : Piperidine (for condensation reactions) and DMAP (coupling acceleration) .
Advanced Question: What strategies mitigate byproduct formation during multi-step synthesis?
Methodological Answer:
- Stepwise Monitoring : Use TLC (silica gel, UV detection) after each step to isolate intermediates .
- Protecting Groups : Temporarily protect reactive sites (e.g., benzyloxy groups with TBSCl) during harsh reactions .
- Temperature Gradients : Gradually increase temperature during reflux to control exothermic side reactions .
Basic Question: How is purity assessed post-synthesis?
Methodological Answer:
- HPLC : Reverse-phase C18 column (ACN/water gradient, UV detection at 254 nm) with >95% purity threshold .
- Melting Point : Sharp range (e.g., 180–182°C) indicates homogeneity .
- Elemental Analysis : Match experimental C/H/N values to theoretical within ±0.4% .
Advanced Question: How to design SAR studies for derivatives of this compound?
Methodological Answer:
- Core Modifications : Substitute the benzyloxy group with electron-withdrawing (NO₂) or donating (OMe) groups to assess COX-2 inhibition .
- Side Chain Variation : Replace the acetamide with sulfonamide or urea moieties to study solubility-bioactivity relationships .
- Biological Testing : Compare IC₅₀ values across derivatives using standardized assays (e.g., MTT for cytotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
